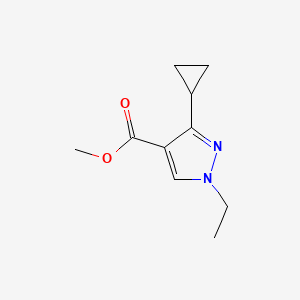
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction is carried out in ethanol, providing regioselective pyrazoles . Another method involves the substitution reaction of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
化学反应分析
Types of Reactions
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using bromine or other oxidizing agents to form pyrazoles.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be performed using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Bromine in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
作用机制
The mechanism of action of Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
相似化合物的比较
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 3-Cyclopropyl-1H-pyrazole
- Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
生物活性
Methyl 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylate (MCEPC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
MCEPC is characterized by its unique structure, which includes a pyrazole ring substituted at the 3-position with a cyclopropyl group and at the 1-position with an ethyl group. Its molecular formula is C10H14N2O2 with a molecular weight of approximately 194.23 g/mol .
Biological Activity Overview
Research has indicated that MCEPC exhibits antimicrobial and antifungal properties. The compound has been investigated for its potential to inhibit various biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
MCEPC has shown promising results in inhibiting the growth of several bacterial strains. Studies have evaluated its effectiveness against common pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Candida albicans
The minimum inhibitory concentrations (MIC) for these organisms have been reported around 250 μg/mL, indicating moderate antimicrobial activity .
Antifungal Activity
In addition to its antibacterial properties, MCEPC has been explored for antifungal applications. The compound's ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways is being studied to understand its full potential in treating fungal infections.
The mechanism by which MCEPC exerts its biological effects involves interaction with specific molecular targets. Notably, it may inhibit certain enzymes or receptors, leading to altered cellular processes. This includes:
- Enzyme Inhibition : MCEPC may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : The compound could interact with receptors that mediate inflammatory responses, suggesting potential anti-inflammatory properties .
Research Findings and Case Studies
Recent studies have focused on optimizing the structure of MCEPC to enhance its biological activity. For instance, modifications to the pyrazole ring or substituents have been explored to improve potency and selectivity against specific targets.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl 3-cyclopropyl-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-6-8(10(13)14-2)9(11-12)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI 键 |
RVCTWCYCOKVKOI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C2CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















